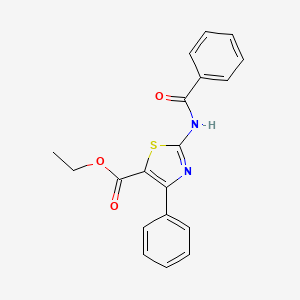

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJOFLJTZSCASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate can be synthesized through a cyclization reaction involving ethyl acetoacetate, thiourea, and a suitable brominating agent such as N-bromosuccinimide .

Once the intermediate is obtained, it undergoes a benzoylation reaction to introduce the benzamido group. This step involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the 5-position undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization.

Hydrolysis kinetics depend on solvent polarity and temperature, with basic conditions generally providing higher yields due to saponification efficiency.

Nucleophilic Substitution at the Thiazole Ring

The thiazole core participates in electrophilic substitution reactions, particularly at the 2- and 4-positions. Halogenation and nitration have been reported:

Regioselectivity is influenced by electron-withdrawing effects of the benzamido and ester groups .

Amide Group Modifications

The benzamido moiety undergoes acyl transfer and condensation reactions:

Acylation

Reaction with acetyl chloride in pyridine yields N-acetyl derivatives :

textEthyl 2-benzamido-... → Ethyl 2-(N-acetylbenzamido)-... (Yield: 78%, [8][13])

Condensation with Hydrazines

Hydrazinolysis produces thiazole-hydrazide hybrids, which are precursors for heterocyclic systems:

textEthyl 2-benzamido-... + Hydrazine hydrate → 2-Benzamido-4-phenylthiazole-5-carbohydrazide (Yield: 82%, [14])

Ester Group Transformations

The ethyl ester undergoes transesterification and reduction:

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused imidazothiazoles:

textEthyl 2-benzamido-... + Nitrile oxide → Imidazothiazole derivative (Yield: 65%, [14])

This reactivity is exploited in combinatorial libraries for drug discovery .

Oxidation and Reduction Pathways

- Oxidation : Treatment with KMnO₄ oxidizes the thiazole’s sulfur atom to sulfoxide/sulfone derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine, altering bioactivity.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling at the phenyl group introduces aryl/heteroaryl substituents:

| Conditions | Catalyst | Aryl Boronic Acid | Product Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Pd(0) | 4-Fluorophenyl | 74% |

Biological Activity-Driven Modifications

Structural analogs show enhanced antimicrobial and antitumor properties:

- Antimycobacterial activity : Introduction of morpholine or piperazine groups at C-2 improves activity against Mycobacterium smegmatis (MIC: 8–16 µg/mL) .

- Anticancer potential : Chloro-substituted derivatives exhibit IC₅₀ values of 12–18 µM against HeLa cells .

Key Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's and Parkinson's diseases. Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of compounds related to this compound on human-derived cancer cells. The results demonstrated that certain derivatives exhibited higher selectivity and stability compared to established chemotherapeutics like doxorubicin, suggesting promising avenues for developing new anticancer therapies .

Agricultural Chemistry

Use in Agrochemicals

The compound is also utilized in formulating agrochemicals, where it acts as a growth regulator and pest control agent. Its efficacy in enhancing crop yield while providing effective solutions for pest management has been documented, making it valuable in sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies

Researchers leverage the properties of this compound to study enzyme inhibition and protein interactions. This compound aids in the development of novel biochemical assays that can lead to advancements in understanding metabolic pathways and disease mechanisms.

Material Science

Development of Advanced Materials

The compound is explored for its potential in creating advanced materials, including polymers and coatings with specific thermal and mechanical properties. Its unique chemical structure allows for modifications that can enhance material performance in various industrial applications.

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound is employed as a reference standard in various analytical methods. This application is crucial for accurately quantifying similar compounds in complex mixtures, thereby ensuring the reliability of analytical results.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The benzamido and phenyl groups can facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring’s nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Comparison

Biological Activity

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The compound has the following molecular formula: C₁₉H₁₈N₂O₂S, with a molecular weight of approximately 338.42 g/mol. Its structure includes an ethyl group, a benzamide moiety, and a carboxylate functional group, enhancing its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation. For instance, it may act as an inhibitor of xanthine oxidase, which plays a role in uric acid production and oxidative stress .

- Cellular Interactions : Studies indicate that the compound can modulate cellular pathways by interacting with specific receptors or enzymes, leading to therapeutic effects in various disease models .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium smegmatis. In vitro studies have shown that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. Notably:

- Cytotoxicity Assays : The MTT assay was employed to assess the cytotoxic effects against liver carcinoma cells (HEPG2). The results indicated that this compound exhibited dose-dependent cytotoxicity, with an IC₅₀ value suggesting significant anti-proliferative effects .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit carbonic anhydrase (CA) enzymes. A study reported that derivatives of thiazole compounds showed varying degrees of CA inhibition, indicating the potential for developing new therapeutic agents targeting these enzymes .

Case Studies and Research Findings

- Antimycobacterial Activity : A study explored the synthesis of thiazole derivatives and their antimycobacterial activity against Mycobacterium smegmatis. The results highlighted the potential of Ethyl 2-benzamido derivatives in tuberculosis drug discovery .

- Xanthine Oxidase Inhibition : Another research focused on the inhibition of xanthine oxidase by benzamide derivatives, establishing that certain modifications could enhance inhibitory activity significantly .

- Antiviral Properties : While not extensively studied for antiviral effects, preliminary investigations into related thiazole compounds suggest potential efficacy against viral pathogens .

Q & A

Advanced Research Question

- 3D-QSAR (CoMFA/CoMSIA) : Models based on steric, electrostatic, and hydrophobic fields guide substituent modifications.

- Molecular Dynamics (MD) Simulations : Study binding stability with targets like SHP2 phosphatase (e.g., RMSD and binding free energy calculations).

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic cysteine residues) .

How does the electronic environment of the thiazole ring influence reactivity in functionalization reactions?

Advanced Research Question

The electron-deficient thiazole core directs electrophilic substitution to the 5-position. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict sites for halogenation or cross-coupling. For example, bromination at C2 requires Lewis acid catalysts like FeBr₃, while Suzuki-Miyaura coupling at C4 is feasible with Pd(PPh₃)₄ .

What protocols ensure accurate quantification of purity and stability during storage?

Basic Research Question

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients; monitor UV absorption at 254 nm.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; track degradation via peak area changes.

- Stability-Indicating Methods : Validate specificity using spiked degradation samples .

How can crystallographic data be leveraged to understand intermolecular interactions?

Advanced Research Question

SCXRD reveals packing motifs (e.g., π-π stacking between phenyl groups or hydrogen bonds involving the amide NH). Software like Mercury (CCDC) visualizes van der Waals contacts. For example, the title compound’s crystal lattice shows N–H···O hydrogen bonds stabilizing the triazole-water network .

What are the key differences in biological activity between this compound and its structural analogs?

Q. Comparative Analysis

| Analog | Modification | Activity |

|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | Methyl at C4 | Reduced SHP2 inhibition (IC₅₀ >10 μM) |

| Bromo-substituted derivative | Br at C2 | Enhanced antimicrobial activity |

| Nitrobenzamide derivative | Nitro group at benzamido | Improved anticancer potency |

SAR studies indicate that electron-withdrawing groups on the benzamido moiety enhance target affinity .

What strategies mitigate side reactions during ester hydrolysis to the carboxylic acid derivative?

Advanced Research Question

Controlled hydrolysis with LiOH in THF/water (0°C) minimizes overhydrolysis. Monitoring via IR spectroscopy (loss of ester C=O stretch at ~1740 cm⁻¹) ensures selectivity. Alternative methods:

- Enzymatic hydrolysis : Use lipases for enantioselective conversion.

- Protecting groups : Temporarily shield the amide with Boc .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.